4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC17506127
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2S |
|---|---|
| Molecular Weight | 226.73 g/mol |
| IUPAC Name | 4-chloro-2,6-diethylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PAFWLVBVRNIZMM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(S1)N=C(N=C2Cl)CC |
Introduction
Chemical Properties and Structural Analysis
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring fused to a thiophene moiety, forming a bicyclic thieno[2,3-d]pyrimidine system. Substituents include:
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A chlorine atom at position 4, which enhances electrophilicity and potential reactivity in cross-coupling reactions.
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Ethyl groups at positions 2 and 6, contributing to lipophilicity and steric bulk.
The planar aromatic system facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes or receptors.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.73 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely poor in water; soluble in organic solvents (e.g., DMSO, ethanol) |
Synthesis and Preparation Methods
General Strategies for Thienopyrimidine Derivatives
While no explicit synthesis protocol for 4-chloro-2,6-diethylthieno[2,3-d]pyrimidine is documented, established routes for analogous thienopyrimidines involve:
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Condensation Reactions: Cyclization of thiourea derivatives with carbonyl-containing precursors to form the pyrimidine ring.
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Halogenation: Introduction of chlorine via reagents like phosphorus oxychloride (), a method validated in the synthesis of 4-chloropyrrolo[2,3-d]pyrimidine .
Hypothetical Synthesis Pathway
A plausible route could involve:
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Thiophene Precursor Functionalization: Ethylation at positions 2 and 6 via alkylation.
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Pyrimidine Ring Formation: Cyclocondensation with a nitrile or urea derivative.
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Chlorination: Treatment with to introduce the chloro group at position 4 .
Table 2: Comparative Chlorination Methods for Pyrimidine Derivatives
| Compound | Chlorination Reagent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 4-Chloropyrrolo[2,3-d]pyrimidine | 50–58 | 98–99 | Patent CN101830904B | |
| Hypothetical pathway for target compound | – | – | Inference |
Biological and Pharmacological Activities
Mechanistic Hypotheses
The chlorine and ethyl substituents may enhance binding affinity to hydrophobic enzyme pockets, while the thienopyrimidine core could mimic nucleotide bases, interfering with DNA/RNA processing.
Applications and Future Research Directions
Medicinal Chemistry
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Lead Optimization: Structural modifications to enhance bioavailability or target selectivity.
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Kinase Inhibition: Exploration of tyrosine kinase inhibitory activity for oncology applications.
Material Science
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Organic Electronics: Utilization in semiconductor layers due to π-conjugated systems.
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